N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Structural Analysis
Research has delved into the structural properties and molecular interactions of related pyrazole derivatives, highlighting the significance of hydrogen bonding and molecular dimerization. For instance, studies on 3,5-diaryl-1H-pyrazoles have elucidated the formation of dimers through intermolecular hydrogen bonds, which could offer insights into the behavior of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide in various conditions (Zheng, Wang, & Fan, 2010).
Synthetic Approaches and Chemical Reactions
Synthetic methodologies and reactions involving pyrazole and sulfonamide derivatives have been extensively studied. These investigations provide a foundation for understanding the synthesis pathways and potential chemical modifications of this compound. For example, the synthesis of novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety demonstrates the versatility of pyrazole-based compounds in producing a wide array of chemical entities with potential biological activities (Farag et al., 2011).
Biological Activities and Potential Applications
The exploration of biological activities and potential applications of pyrazole and sulfonamide derivatives is crucial for identifying the therapeutic and industrial uses of this compound. Studies on celecoxib derivatives, for instance, have investigated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, providing a glimpse into the multifaceted potential of pyrazole-based compounds (Küçükgüzel et al., 2013).
Advanced Materials and Sensor Development
Research on pyrazoline-based fluorescent probes for recognizing and detecting biological thiols showcases the application of pyrazole derivatives in developing sensors and advanced materials. These studies underline the potential of this compound in contributing to the design of novel sensing mechanisms and materials with specific biological or chemical detection capabilities (Wang et al., 2013).
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-13-5-6-14(2)18(10-13)29(25,26)21-19-11-16(17-4-3-8-27-17)20-22(19)15-7-9-28(23,24)12-15/h3-6,8,10-11,15,21H,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLJANYTWLPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.